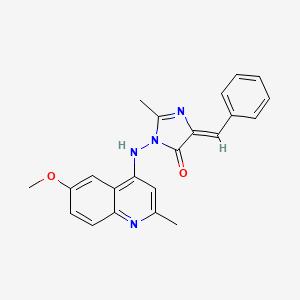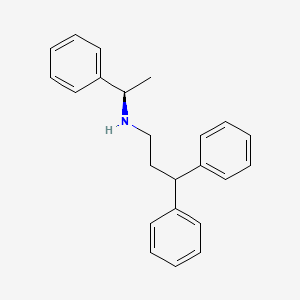
5H-Thiazolo(3,2-a)thieno(2,3-d)pyrimidine-2-carboxylic acid, 3-methyl-5-oxo-7-phenyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Thiazolo(3,2-a)thieno(2,3-d)pyrimidine-2-carboxylic acid, 3-methyl-5-oxo-7-phenyl-, ethyl ester is a complex heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-thiazolo(3,2-a)thieno(2,3-d)pyrimidine derivatives typically involves the cyclization of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or 3-bromopentane-2,4-dione . The reaction conditions often include heating the reagents without a solvent, which simplifies the process and enhances the yield . The resulting thiazolopyrimidines are usually isolated as hydrochlorides with high melting points .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5H-Thiazolo(3,2-a)thieno(2,3-d)pyrimidine-2-carboxylic acid, 3-methyl-5-oxo-7-phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include halocarboxylic acids, α-haloketones, and bromomalonodinitrile . The conditions typically involve heating, sometimes in the presence of a catalyst or under microwave irradiation .
Major Products
The major products formed from these reactions include various substituted thiazolopyrimidines, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
5H-Thiazolo(3,2-a)thieno(2,3-d)pyrimidine-2-carboxylic acid, 3-methyl-5-oxo-7-phenyl-, ethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets. For instance, it acts as a glutamate receptor antagonist, which can inhibit the excitatory neurotransmitter glutamate . Additionally, it inhibits acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, thereby enhancing cholinergic transmission .
Comparison with Similar Compounds
Similar Compounds
5H-Thiazolo(3,2-a)pyrimidine: Shares a similar core structure but lacks the thieno ring.
Thiazolo(3,2-a)pyrimidin-5-ones: Differ in the oxidation state and substituents.
Properties
CAS No. |
122945-77-1 |
|---|---|
Molecular Formula |
C18H14N2O3S2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
ethyl 12-methyl-2-oxo-5-phenyl-6,10-dithia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraene-11-carboxylate |
InChI |
InChI=1S/C18H14N2O3S2/c1-3-23-17(22)14-10(2)20-16(21)12-9-13(11-7-5-4-6-8-11)24-15(12)19-18(20)25-14/h4-9H,3H2,1-2H3 |
InChI Key |
PGSNYMCFRAWSSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=O)C3=C(N=C2S1)SC(=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-(2-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12753190.png)










